molecular formula C5H5BrN2O B13109628 2-Bromo-4-methylpyrimidin-5-ol

2-Bromo-4-methylpyrimidin-5-ol

Cat. No.: B13109628
M. Wt: 189.01 g/mol
InChI Key: ILUXBMNWYPAOPQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyrimidin-5-ol is a heterocyclic compound with a bromine atom at the second position, a methyl group at the fourth position, and a hydroxyl group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpyrimidin-5-ol can be achieved through several methods. One common approach involves the bromination of 4-methylpyrimidin-5-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds .

Scientific Research Applications

2-Bromo-4-methylpyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpyrimidin-5-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets such as kinases, leading to the modulation of signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylpyrimidin-5-ol is unique due to the specific positioning of its substituents, which can influence its reactivity and binding properties. The presence of the bromine atom enhances its utility in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

2-bromo-4-methylpyrimidin-5-ol

InChI

InChI=1S/C5H5BrN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3

InChI Key

ILUXBMNWYPAOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1O)Br

Origin of Product

United States

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